molecular formula C22H29NO3 B14143192 2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 5811-28-9

2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B14143192
CAS No.: 5811-28-9
M. Wt: 355.5 g/mol
InChI Key: OHFMRHBLNJMWKY-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-dien-1-one core substituted with tert-butyl groups and a dimethoxyphenyl imino group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-di-tert-butylphenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. After the reaction, the product is purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with cellular components involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one stands out due to its imino group and dimethoxyphenyl substitution, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

5811-28-9

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,4-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H29NO3/c1-21(2,3)16-11-15(12-17(20(16)24)22(4,5)6)23-14-9-10-18(25-7)19(13-14)26-8/h9-13H,1-8H3

InChI Key

OHFMRHBLNJMWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC2=CC(=C(C=C2)OC)OC)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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